molecular formula C18H24N2O B2611871 N-[cyano(4-ethylphenyl)methyl]-2-cyclopentyl-N-methylacetamide CAS No. 2094555-51-6

N-[cyano(4-ethylphenyl)methyl]-2-cyclopentyl-N-methylacetamide

Cat. No.: B2611871
CAS No.: 2094555-51-6
M. Wt: 284.403
InChI Key: GPQVTYUZKZYRJI-UHFFFAOYSA-N
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Description

N-[cyano(4-ethylphenyl)methyl]-2-cyclopentyl-N-methylacetamide is a chemical compound with a complex structure that includes a cyano group, an ethyl-substituted phenyl ring, a cyclopentyl group, and a methylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(4-ethylphenyl)methyl]-2-cyclopentyl-N-methylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the cyano group: This can be achieved through a cyanation reaction, where a suitable precursor is treated with a cyanating agent such as potassium cyanide (KCN) or sodium cyanide (NaCN) under appropriate conditions.

    Introduction of the ethyl group: The ethyl group can be introduced via an alkylation reaction, using an ethyl halide (e.g., ethyl bromide) in the presence of a base such as potassium carbonate (K2CO3).

    Cyclopentyl group attachment: This step involves the formation of a cyclopentyl derivative, which can be achieved through a cyclization reaction or by using a cyclopentyl halide.

    Formation of the methylacetamide moiety: This can be done through an amide formation reaction, where an appropriate amine is reacted with an acylating agent such as acetic anhydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[cyano(4-ethylphenyl)methyl]-2-cyclopentyl-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as hydroxide ions (OH-) or amines replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[cyano(4-ethylphenyl)methyl]-2-cyclopentyl-N-methylacetamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Materials Science: It can be utilized in the development of advanced materials, such as polymers or nanomaterials, due to its unique structural features.

    Biological Studies: The compound may serve as a probe or ligand in biological assays to study protein-ligand interactions or cellular processes.

    Industrial Chemistry: It can be employed in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-[cyano(4-ethylphenyl)methyl]-2-cyclopentyl-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and other functional groups in the compound can form hydrogen bonds, electrostatic interactions, or covalent bonds with the target molecules, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[cyano(4-methylphenyl)methyl]-2-cyclopentyl-N-methylacetamide: Similar structure but with a methyl group instead of an ethyl group.

    N-[cyano(4-ethylphenyl)methyl]-2-cyclohexyl-N-methylacetamide: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

    N-[cyano(4-ethylphenyl)methyl]-2-cyclopentyl-N-ethylacetamide: Similar structure but with an ethyl group instead of a methyl group in the acetamide moiety.

Uniqueness

N-[cyano(4-ethylphenyl)methyl]-2-cyclopentyl-N-methylacetamide is unique due to the specific combination of functional groups and structural features it possesses. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in medicinal chemistry, materials science, and other fields.

Properties

IUPAC Name

N-[cyano-(4-ethylphenyl)methyl]-2-cyclopentyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O/c1-3-14-8-10-16(11-9-14)17(13-19)20(2)18(21)12-15-6-4-5-7-15/h8-11,15,17H,3-7,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPQVTYUZKZYRJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C#N)N(C)C(=O)CC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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